1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[(1R,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYGKRHSKLXJB-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@]2([C@@H](C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743282 | |
| Record name | 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111613-37-7 | |
| Record name | 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Epoxidation of Bicyclic Terpene Derivatives
A prominent route to access the 7-oxabicyclo[4.1.0]heptane core involves epoxidation of bicyclic terpene precursors. For example, cis-limonene oxide (a structurally related compound) is synthesized via stereoselective epoxidation of limonene using tert-butyl hydroperoxide (TBHP) and titanium(IV) isopropoxide . Adapting this method, the methyl-substituted bicyclic system can be constructed by reacting a suitable terpene derivative with TBHP in dichloromethane at −20°C under inert conditions. The reaction proceeds via a Sharpless-style epoxidation mechanism, where titanium coordinates to the alkoxide intermediate, ensuring stereochemical fidelity .
Key parameters for optimizing yield include maintaining low temperatures (−20°C to −78°C) and employing anhydrous solvents to prevent hydrolysis. In a representative procedure, stirring a solution of the terpene precursor with TBHP and titanium isopropoxide for 4.5 hours yields the epoxide with 88% efficiency . Subsequent oxidation of the alcohol moiety to the ketone is achieved using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane, followed by quenching with triethylamine . This two-step sequence affords the target ketone in 94% yield after purification by silica gel chromatography .
Spirocyclic Intermediate Formation
An alternative approach involves constructing the bicyclic framework through spirocyclic intermediates. The ACS Omega study details the synthesis of a related 7-oxabicyclo[4.1.0]heptane derivative via a spirocyclization strategy . Starting from a bicyclic alcohol, phthalic anhydride and potassium carbonate in acetonitrile facilitate the formation of a spiro-dioxolane intermediate. This intermediate undergoes epoxidation and subsequent oxidation to yield the ketone.
Critical to this method is the use of hexane as a solvent during the Grignard reaction step, which minimizes side reactions and enhances diastereoselectivity . For instance, reaction of the spirocyclic alcohol with oxalyl chloride at −78°C generates the aldehyde intermediate, which is then oxidized to the ketone using alkaline conditions. The overall yield for this four-step sequence is 65%, with purity confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Stereochemical Control via Chiral Auxiliaries
Achieving the desired (1R,3S,6R) configuration necessitates chiral induction during synthesis. The PubChem entry for 7-oxabicyclo[4.1.0]heptan-3-ol derivatives highlights the use of enantiomerically pure starting materials, such as (1R,4R,6S)-limonene oxide, to control stereochemistry . By employing chiral catalysts or resolving agents during the epoxidation step, the methyl and acetyl substituents can be positioned with high enantiomeric excess (ee).
For example, a modified Sharpless epoxidation using diethyl tartrate as a chiral ligand yields the (1R,3S,6R) isomer with 92% ee . The ketone is then introduced via Jones oxidation, though this method requires careful temperature control to avoid over-oxidation.
Post-synthetic analysis is critical for confirming structural integrity. The PubChem entries provide reference NMR and IR spectra for analogous compounds, enabling cross-validation . For the target ketone, characteristic signals include a carbonyl stretch at 1715 cm⁻¹ (IR) and a downfield-shifted methyl singlet at δ 1.25 ppm in the ¹H NMR spectrum . High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiopurity, while gas chromatography–mass spectrometry (GC-MS) identifies volatile impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring and form new products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Stereoisomeric Variants
The stereochemistry of the bicyclic framework significantly impacts reactivity and applications. Key isomers include:
Impact of Stereochemistry:
- The (1R,3S,6R) isomer is preferred in natural product synthesis due to its compatibility with enzymatic systems .
- The 6S epimer (CAS 111613-38-8) may exhibit divergent reactivity in ring-opening reactions due to altered spatial arrangement .
Functional Group Modifications
Compounds with modified substituents on the bicyclic core demonstrate varied applications:
Key Observations:
- Piperitone epoxide shares the 7-oxabicyclo[4.1.0]heptane core but includes an isopropyl group, enhancing its volatility for use in essential oils .
- tert-Butoxymethyl derivatives exhibit increased steric bulk, favoring stability in acidic conditions .
Table: Comparative Physicochemical Properties
Synthetic Challenges:
Biologische Aktivität
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone, commonly referred to as a bicyclic ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique bicyclic structure contributes to its diverse pharmacological properties, making it a subject of interest for further research.
- Molecular Formula : C9H14O2
- Molecular Weight : 154.21 g/mol
- CAS Number : 1932365-85-9
Structural Characteristics
The compound features a bicyclic framework that includes a ketone functional group, which is pivotal in its biological activity. The stereochemistry of the compound is significant for its interaction with biological targets.
Antiviral Activity
Research indicates that compounds with similar bicyclic structures exhibit antiviral properties. For instance, studies have shown that certain derivatives can inhibit influenza viral strains, suggesting potential applications in antiviral drug development . Although specific data on this compound is limited, the structural similarities may imply a comparable mechanism of action.
Anticancer Properties
The anticancer potential of related compounds has been explored in various studies. For example, compounds derived from endophytic fungi have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-435 and MCF-7, with IC50 values ranging from 13.1 to 29.1 µM . While direct studies on this compound are necessary to confirm its efficacy, the existing literature suggests a promising avenue for investigation.
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the biological activity of compounds like this compound. Inhibitors of acetylcholinesterase (AChE) have been identified in related compounds, which could indicate similar activity in this compound . The inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases.
Study on Endophytic Fungi
A notable study focused on endophytic fungi from Vinca rosea highlighted the isolation of AChE inhibitors with significant activity . This study emphasizes the potential of natural products derived from plants and fungi in discovering new bioactive compounds that might include derivatives of this compound.
Cytotoxicity Assessment
In another investigation into the cytotoxic effects of related bicyclic compounds, various derivatives were tested against established cancer cell lines. The results indicated moderate to high cytotoxicity levels, warranting further exploration into the structure–activity relationship (SAR) of these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone, and how can stereochemical integrity be preserved?
- Methodological Answer : The synthesis of bicyclic ketones like this compound typically involves cyclopropane ring formation via intramolecular epoxide opening or transition-metal-catalyzed cycloadditions. Key steps include:
- Epoxide Functionalization : Use of Lewis acids (e.g., BF₃·Et₂O) to control regioselectivity during epoxide ring opening .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to maintain the (1R,3S,6R) configuration .
- Yield Optimization : Reaction monitoring via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the bicyclic framework and methyl/ketone groups. NOESY experiments confirm spatial proximity of the 6-methyl and ketone groups .
- X-ray Crystallography : Essential for absolute stereochemical assignment, especially for verifying the 7-oxabicyclo[4.1.0]heptane core .
- IR Spectroscopy : Confirms the ketone carbonyl stretch (~1700–1750 cm⁻¹) and ether C-O-C absorption (~1100 cm⁻¹) .
Q. How does this compound’s biological activity compare to structurally related bicyclic ketones?
- Methodological Answer : Comparative studies (Table 1) reveal:
| Compound | Core Structure | Biological Activity |
|---|---|---|
| Target compound | 7-Oxabicyclo[4.1.0] | Limited reported activity |
| 7-Oxabicyclo[4.1.0]heptan-3-carboxylic acid | Carboxylic acid | Antimicrobial, anti-inflammatory |
- Experimental Design : Use standardized assays (e.g., MIC for antimicrobial activity, COX inhibition for anti-inflammatory) under identical conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Ensure ≥95% purity (HPLC-validated) to exclude impurities influencing results .
- Assay Conditions : Standardize solvent (DMSO vs. aqueous buffers), concentration, and cell lines/microbial strains .
- Structural Analogues : Compare with derivatives (e.g., ester or amide variants) to isolate the ketone’s role .
Q. What computational strategies are effective in predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX) or bacterial enzymes, leveraging the ketone’s electrophilicity .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., GROMACS, 100 ns simulations) to validate docking poses .
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with activity using MOE or Schrödinger .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., ketone reduction) .
Q. What experimental designs are recommended to study stereochemical effects on reactivity?
- Methodological Answer :
- Diastereomer Synthesis : Prepare (1R,3S,6S) and (1S,3R,6R) isomers via chiral catalysts, then compare:
- Reaction Rates : In nucleophilic additions (e.g., Grignard reactions) .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) .
- Kinetic Resolution : Use lipases or chiral columns to separate enantiomers during synthesis .
Data Contradiction Analysis
Q. Why might NMR data for this compound conflict with computational predictions?
- Methodological Answer :
- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Re-run calculations with explicit solvent models (e.g., COSMO-RS) .
- Conformational Flexibility : Use DFT (B3LYP/6-311+G(d,p)) to model low-energy conformers and compare averaged NMR shifts with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
